molecular formula C14H14ClNO3S B11503287 4-chloro-N-(2-phenoxyethyl)benzenesulfonamide

4-chloro-N-(2-phenoxyethyl)benzenesulfonamide

Cat. No.: B11503287
M. Wt: 311.8 g/mol
InChI Key: RSKBVVYDUMTJOH-UHFFFAOYSA-N
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Biological Activity

4-chloro-N-(2-phenoxyethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C15H16ClN1O3S
  • Molecular Weight : 319.81 g/mol

This compound features a sulfonamide group, which is known for its role in various biological activities, including enzyme inhibition.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide moiety can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, disrupting metabolic pathways and leading to desired biological effects.

Pharmacological Effects

  • Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. These compounds are believed to act by inhibiting bacterial folate synthesis, which is essential for nucleic acid production.
  • Anticancer Properties : Preliminary studies suggest potential anticancer activities, particularly through the inhibition of carbonic anhydrase (CA) enzymes. This inhibition can alter the pH balance in tumors, potentially limiting their growth and proliferation.
  • Cardiovascular Effects : A study evaluated the effects of related benzenesulfonamides on perfusion pressure and coronary resistance using isolated rat heart models. It was found that these compounds could significantly decrease perfusion pressure and coronary resistance, indicating a possible role in cardiovascular regulation .

Study on Perfusion Pressure

In a recent study, the effects of 4-(2-aminoethyl)benzenesulfonamide (a structural analogue) were assessed on perfusion pressure in isolated rat hearts. The results demonstrated that this compound reduced perfusion pressure in a time-dependent manner compared to controls. This suggests that similar compounds may influence cardiovascular dynamics through calcium channel modulation .

CompoundEffect on Perfusion PressureStatistical Significance
ControlBaseline-
4-(2-aminoethyl)benzenesulfonamideDecreasedp = 0.05

Antimicrobial Activity Assessment

A comparative study evaluated the antimicrobial efficacy of several benzenesulfonamides, including derivatives of this compound. The results indicated that these compounds exhibited varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundMinimum Inhibitory Concentration (MIC)Target Bacteria
Compound A32 µg/mLStaphylococcus aureus
Compound B64 µg/mLEscherichia coli

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Theoretical models have been employed to predict its absorption, distribution, metabolism, and excretion (ADME) profiles.

Key Pharmacokinetic Parameters

  • Absorption : Predicted to have moderate permeability across biological membranes.
  • Distribution : Likely to distribute widely due to lipophilicity.
  • Metabolism : Expected to undergo hepatic metabolism with potential formation of active metabolites.
  • Excretion : Primarily eliminated via renal pathways.

These parameters suggest that the compound has favorable characteristics for therapeutic application but warrant further empirical validation .

Properties

Molecular Formula

C14H14ClNO3S

Molecular Weight

311.8 g/mol

IUPAC Name

4-chloro-N-(2-phenoxyethyl)benzenesulfonamide

InChI

InChI=1S/C14H14ClNO3S/c15-12-6-8-14(9-7-12)20(17,18)16-10-11-19-13-4-2-1-3-5-13/h1-9,16H,10-11H2

InChI Key

RSKBVVYDUMTJOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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